Ile-AMS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

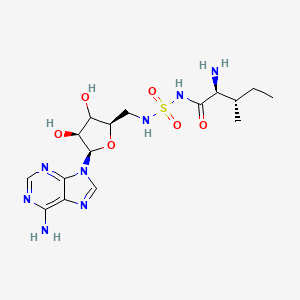

Molecular Formula |

C16H26N8O6S |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

(2S,3S)-2-amino-N-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-3-methylpentanamide |

InChI |

InChI=1S/C16H26N8O6S/c1-3-7(2)9(17)15(27)23-31(28,29)22-4-8-11(25)12(26)16(30-8)24-6-21-10-13(18)19-5-20-14(10)24/h5-9,11-12,16,22,25-26H,3-4,17H2,1-2H3,(H,23,27)(H2,18,19,20)/t7-,8+,9-,11?,12-,16+/m0/s1 |

InChI Key |

XVTRBLLRODNOJV-XNMRULDQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)NC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NS(=O)(=O)NCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Isoleucyl-Adenylate (Ile-AMS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleucyl-adenylate (Ile-AMS) is a potent and highly specific inhibitor of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein biosynthesis. As a stable analogue of the isoleucyl-adenylate intermediate, this compound competitively binds to the active site of IleRS, effectively halting the aminoacylation of tRNAIle. This inhibition of protein synthesis leads to a cascade of cellular stress responses, including the activation of the Amino Acid Response (AAR) pathway. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the first step of protein synthesis, the attachment of a specific amino acid to its cognate tRNA. This fidelity is critical for the correct translation of the genetic code. Isoleucyl-tRNA synthetase (IleRS) is responsible for charging tRNA with isoleucine. The inhibition of this enzyme is a validated strategy for the development of antimicrobial and antiparasitic agents, as exemplified by the antibiotic mupirocin. This compound, as an analogue of the high-energy intermediate of the IleRS-catalyzed reaction, serves as a powerful research tool and a potential therapeutic agent by potently and selectively inhibiting this enzyme.[1]

Core Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

The primary mechanism of action of this compound is the competitive inhibition of isoleucyl-tRNA synthetase.[1] The normal enzymatic reaction of IleRS proceeds in two steps:

-

Amino Acid Activation: Isoleucine (Ile) reacts with ATP to form an isoleucyl-adenylate (Ile-AMP) intermediate and pyrophosphate (PPi).

-

tRNA Charging: The activated isoleucyl moiety is then transferred from Ile-AMP to the 3' end of its cognate tRNA (tRNAIle).

This compound is a synthetic analogue of the isoleucyl-adenylate intermediate. Its structure mimics the transition state of the amino acid activation step, allowing it to bind with high affinity to the active site of IleRS. By occupying the active site, this compound directly blocks the binding of the natural Ile-AMP intermediate, thereby preventing the transfer of isoleucine to tRNAIle and halting protein synthesis.[1]

Figure 1: Diagram illustrating the competitive inhibition of IleRS by this compound.

Quantitative Data

The potency of this compound and other IleRS inhibitors is determined through various enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify the efficacy of these inhibitors.

| Compound | Target Organism/Enzyme | Assay Type | IC50 | Ki | Reference |

| This compound | Plasmodium falciparum | ABS Assay | 1.19 nM | - | [2] |

| Isovanillic hydroxamate analogue | E. coli IleRS | In vitro inhibition | 4.5 µM | - | [3] |

| Sulfonamide analogue of Ile-AMP | E. coli IleRS | In vitro inhibition | 0.4 - 135 nM | - | [3] |

| Ile-ol-AMP | IleRS | - | - | 50 nM | [4] |

| Ile-NHSO2-AMP | IleRS | - | - | 1 nM | [4] |

| Thiazole adenylate mimic | E. coli Leucyl-tRNA Synthetase | In vitro inhibition | 1.6 nM | - | [3] |

| Thiazole adenylate mimic | Human Leucyl-tRNA Synthetase | In vitro inhibition | 600 nM | - | [3] |

| Leu-AMS | Leucyl-tRNA Synthetase (LRS) | - | 22.34 nM | - | [5] |

Downstream Signaling Pathways: The Amino Acid Response (AAR)

The inhibition of IleRS by this compound leads to an accumulation of uncharged tRNAIle, which is a key cellular signal for amino acid starvation. This triggers the Amino Acid Response (AAR) pathway, a crucial cellular stress response mechanism. A central event in this pathway is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α globally inhibits protein synthesis but selectively allows the translation of certain mRNAs, such as that of the transcription factor ATF4, which in turn upregulates genes involved in amino acid synthesis and transport to restore cellular homeostasis.

References

- 1. Structural basis for the recognition of isoleucyl-adenylate and an antibiotic, mupirocin, by isoleucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. target.re.kr [target.re.kr]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Isoleucyl-AMP Sulfamate (Ile-AMS): Discovery, Mechanism, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleucyl-AMP Sulfamate (Ile-AMS) is a potent and specific inhibitor of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis across all domains of life. As a stable analogue of the isoleucyl-adenylate intermediate, this compound has been instrumental in structural and functional studies of IleRS and serves as a scaffold for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, its mechanism of action, and detailed protocols for key experiments. It is intended to be a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of aminoacyl-tRNA synthetases and the development of new therapeutics targeting these essential enzymes.

Discovery and History

The discovery of this compound is intrinsically linked to the study of the antibiotic mupirocin and the enzymatic mechanism of isoleucyl-tRNA synthetase (IleRS). IleRS catalyzes the first step of protein synthesis by attaching isoleucine to its cognate tRNA. This process occurs in two steps: the activation of isoleucine with ATP to form an isoleucyl-adenylate (Ile-AMP) intermediate, and the subsequent transfer of the isoleucyl moiety to the tRNA.

Mupirocin, a natural product isolated from Pseudomonas fluorescens, was identified as a potent inhibitor of bacterial IleRS.[1] Its clinical use, particularly against methicillin-resistant Staphylococcus aureus (MRSA), spurred significant research into the structure and function of IleRS to understand its mechanism of inhibition and the basis for antibiotic resistance.

In this context, stable analogues of the transient Ile-AMP intermediate were synthesized to facilitate structural and kinetic studies of the enzyme's active site. This compound, a non-hydrolyzable sulfamate analogue of isoleucyl-adenylate, emerged as a powerful research tool.[2] Its ability to potently inhibit IleRS from all three primary kingdoms (eubacteria, archaea, and eukarya) highlighted its utility in probing the conserved mechanisms of this enzyme family.[2]

The co-crystal structure of Thermus thermophilus IleRS in complex with this compound, determined at 3.0 Å resolution, provided a detailed snapshot of the enzyme's active site and the binding mode of the intermediate analogue.[2][3] This structural information has been pivotal in understanding the common recognition mode of aminoacyl-adenylates by class I aminoacyl-tRNA synthetases and has informed the rational design of new IleRS inhibitors.[2]

Mechanism of Action

This compound acts as a competitive inhibitor of isoleucyl-tRNA synthetase. It mimics the high-energy isoleucyl-adenylate intermediate formed during the aminoacylation reaction.[2] By binding tightly to the active site of IleRS, this compound blocks the binding of the natural substrates, isoleucine and ATP, thereby halting protein synthesis.[2][4]

The sulfamate linkage in this compound is isosteric to the phosphoanhydride bond in Ile-AMP but is resistant to hydrolysis. This stability allows for the formation of a stable enzyme-inhibitor complex, which is ideal for structural and biochemical characterization.

Studies have shown that many of the same amino acid residues in the IleRS active site that recognize the natural Ile-AMP intermediate are also involved in binding this compound.[2] This underscores its effectiveness as a research tool for elucidating the fundamental mechanisms of substrate recognition and catalysis by IleRS.

Quantitative Inhibition Data

The inhibitory potency of this compound and related compounds against IleRS has been determined in various studies. While specific Ki and IC50 values for this compound are not always explicitly reported in a consolidated manner in the literature, the available data for related inhibitors and the general characterization of this compound as a potent inhibitor provide valuable context. For comparison, the inhibition constants for the well-characterized IleRS inhibitor mupirocin are presented below.

| Compound | Enzyme Source | Assay Type | Inhibition Constant (Ki) | Reference |

| Mupirocin | Staphylococcus aureus IleRS | Steady-state kinetics | 240 ± 20 pM | [3] |

| Mupirocin | Escherichia coli B IleRS | Steady-state kinetics | ~2.5 nM (8000x lower than rat) | [5] |

| Mupirocin | Rat IleRS | Steady-state kinetics | 20 µM | [5] |

| Thiomarinol A | MRSA IleRS | Steady-state kinetics | 370 ± 70 pM | [3] |

This table summarizes the inhibitory constants for mupirocin and thiomarinol A against IleRS from different sources. The picomolar affinity of these compounds highlights the potency of inhibitors targeting the isoleucyl-adenylate binding site.

Experimental Protocols

Synthesis of Isoleucyl-AMP Sulfamate (this compound)

The synthesis of 5′-O-[N-(acyl)sulfamoyl]adenosine derivatives, including this compound, can be achieved through a multi-step chemical synthesis. A general solid-phase synthesis approach has been described, which allows for the efficient production of these analogues.[6]

General Solid-Phase Synthesis Protocol:

-

Support Preparation: A Rink amide polystyrene solid support is utilized.

-

Attachment of Protected Adenosine: An appropriately protected adenosine derivative is coupled to the solid support.

-

Sulfamoylation: The 5'-hydroxyl group of the immobilized adenosine is reacted with a sulfamoylating agent.

-

Acylation: The resulting sulfamate is acylated with the desired amino acid, in this case, a protected isoleucine derivative.

-

Cleavage and Deprotection: The final compound is cleaved from the solid support, and all protecting groups are removed to yield the desired 5′-O-[N-(isoleucyl)sulfamoyl]adenosine (this compound).

A detailed, step-by-step synthetic scheme can be found in the supplementary information of publications focused on the synthesis of these analogues.[7]

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

The inhibitory activity of this compound on IleRS is typically measured using an ATP-PPi exchange assay or an aminoacylation assay. The ATP-PPi exchange assay measures the first step of the aminoacylation reaction.

Protocol for ATP-PPi Exchange Assay:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES-KOH, pH 7.5), MgCl2 (e.g., 10 mM), DTT (e.g., 2 mM), ATP (e.g., 2 mM), L-isoleucine (varied concentrations), and [³²P]pyrophosphate (PPi).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A control reaction without the inhibitor should be included.

-

Enzyme Addition: Initiate the reaction by adding a purified preparation of IleRS.

-

Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

Quenching: Stop the reaction by adding a quenching solution (e.g., a mixture of perchloric acid, sodium pyrophosphate, and activated charcoal).

-

Filtration and Washing: Filter the quenched reactions through a glass fiber filter to capture the charcoal, which binds the ATP. Wash the filters to remove unincorporated [³²P]PPi.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is proportional to the amount of [³²P]ATP formed, which reflects the enzyme activity.

-

Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value. Kinetic parameters such as Ki can be determined by performing the assay at different substrate concentrations and fitting the data to appropriate inhibition models.[8]

Crystallization of the IleRS:this compound Complex

Obtaining a high-resolution crystal structure of the IleRS:this compound complex is crucial for understanding the molecular basis of inhibition.

Protocol for Co-crystallization:

-

Protein Purification: Purify the target IleRS to homogeneity. The enzyme from Thermus thermophilus has been successfully used for structural studies.[2][3]

-

Complex Formation: Incubate the purified IleRS with a molar excess of this compound (e.g., 1-5 mM) for a sufficient time to allow for complex formation.

-

Crystallization Screening: Use the hanging-drop vapor diffusion method to screen for crystallization conditions. Mix the protein-inhibitor complex solution with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts.

-

Optimization: Optimize the initial crystallization hits by varying the concentrations of the precipitant, salt, and protein, as well as the pH and temperature.

-

Crystal Harvesting and Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.[9][10]

The crystal structure of Thermus thermophilus IleRS in complex with this compound was obtained from crystals grown from a solution containing 10 mg/ml protein, 1 mM this compound, 100 mM Tris-HCl (pH 8.0), 200 mM NaCl, and 12% (w/v) polyethylene glycol 4000.[3]

Signaling Pathways Affected by IleRS Inhibition

Inhibition of isoleucyl-tRNA synthetase by compounds like this compound leads to an accumulation of uncharged tRNAIle. This mimics a state of amino acid starvation and triggers a cellular stress response known as the Amino Acid Response (AAR) or the Integrated Stress Response (ISR).[11][12][13] A key mediator of this pathway is the protein kinase General Control Nonderepressible 2 (GCN2).[12][14]

The GCN2 Signaling Pathway

The accumulation of uncharged tRNAs is sensed by the HisRS-like domain of GCN2, leading to its activation through autophosphorylation.[11] Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[12]

Phosphorylation of eIF2α has two major consequences:

-

Global Translation Inhibition: Phosphorylated eIF2α acts as a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B. This leads to a global reduction in protein synthesis, conserving cellular resources.[12]

-

Preferential Translation of ATF4: Paradoxically, the phosphorylation of eIF2α leads to the increased translation of specific mRNAs, most notably that encoding Activating Transcription Factor 4 (ATF4).[12][15]

ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress response genes.[12][15]

Caption: GCN2 Signaling Pathway Activated by this compound.

Experimental Workflow for Studying GCN2 Pathway Activation

Caption: Workflow for Analyzing GCN2 Pathway Activation.

Conclusion

Isoleucyl-AMP Sulfamate (this compound) has proven to be an invaluable tool in the study of isoleucyl-tRNA synthetases. Its discovery and characterization have significantly advanced our understanding of the mechanism of aminoacylation and the action of antibiotics that target this essential process. The detailed experimental protocols and an understanding of the downstream signaling pathways provided in this guide are intended to empower researchers to further explore the roles of IleRS in health and disease and to facilitate the development of the next generation of antimicrobial and therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis for the recognition of isoleucyl-adenylate and an antibiotic, mupirocin, by isoleucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Isoleucyl-tRNA Synthetase as a Potential Treatment for Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 5′-O-[(N-Acyl)sulfamoyl]adenosines as Antitubercular Agents that Inhibit MbtA: An Adenylation Enzyme Required for Siderophore Biosynthesis of the Mycobactins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and purification of Thermus thermophilus HpaB by a crystallization approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystallization and preliminary X-ray diffraction analysis of Thermus thermophilus prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amino acid response - Wikipedia [en.wikipedia.org]

- 12. ATF4-dependent transcription mediates signaling of amino acid limitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Review: Emerging roles of the signaling network of the protein kinase GCN2 in the plant stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Induction of CHOP expression by amino acid limitation requires both ATF4 expression and ATF2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogues of Isoleucyl-Adenylate: A Technical Guide to Potent Inhibitors of Isoleucyl-tRNA Synthetase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of structural analogues of isoleucyl-adenylate, a critical intermediate in protein biosynthesis. These analogues are of significant interest as inhibitors of isoleucyl-tRNA synthetase (IleRS), a validated target for the development of novel antimicrobial agents. This document details their mechanism of action, presents key quantitative data, outlines experimental protocols for their evaluation, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction to Isoleucyl-tRNA Synthetase and Isoleucyl-Adenylate

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of a specific amino acid to its cognate tRNA, a crucial step in protein synthesis.[1] Isoleucyl-tRNA synthetase (IleRS) is responsible for charging isoleucine to its corresponding tRNA (tRNAIle). This process occurs in a two-step reaction. In the first step, isoleucine is activated by ATP to form an enzyme-bound intermediate, isoleucyl-adenylate (Ile-AMP), with the release of pyrophosphate (PPi).[1][2] In the second step, the isoleucyl moiety is transferred from the adenylate to the 3'-end of tRNAIle.[2]

The high-energy Ile-AMP intermediate binds tightly to the active site of IleRS, making it an attractive template for the design of potent and specific inhibitors.[3] Structural analogues of Ile-AMP can mimic this intermediate and act as competitive inhibitors, blocking the aminoacylation process and thereby inhibiting protein synthesis, which ultimately leads to cell death.[4][5] This mechanism is the basis for the antibacterial action of the clinically used antibiotic mupirocin.[2][4]

Classes of Isoleucyl-Adenylate Structural Analogues

A variety of structural analogues of isoleucyl-adenylate have been synthesized and evaluated as IleRS inhibitors. These can be broadly categorized based on the modification of the labile phosphoanhydride bond and other key structural moieties.

2.1. Non-hydrolyzable Analogues:

To enhance stability, the reactive acyl-phosphate linkage of Ile-AMP is often replaced with a non-hydrolyzable isostere.

-

Sulfamoyl Analogues (e.g., Isoleucyl-sulfamoyl Adenosine, Ile-AMS): In these analogues, a sulfamoyl group (-NHSO2O-) replaces the phosphate group, resulting in a stable mimic of the transition state. This compound is a potent inhibitor of IleRS across different species.[4][6]

-

Alcohol Analogues (e.g., Isoleucinol-AMP, Ile-ol-AMP): The carboxyl group of isoleucine is reduced to an alcohol, which then forms a stable phosphate ester with AMP. These are also effective competitive inhibitors.[5]

2.2. Mupirocin (Pseudomonic Acid A) and its Analogues:

Mupirocin, a natural product produced by Pseudomonas fluorescens, is a clinically significant antibiotic that selectively inhibits bacterial IleRS.[2][6] Its structure, particularly the monic acid moiety, mimics the bound conformation of Ile-AMP.[2] Mupirocin is a slow, tight-binding inhibitor of bacterial IleRS.[5][7]

2.3. Hybrid Antibiotics:

-

Thiomarinol: This hybrid natural product combines a mupirocin analogue (marinolic acid) with a dithiolopyrrolone (holothin).[7][8] Thiomarinol exhibits extremely potent inhibition of IleRS, with binding affinities significantly tighter than mupirocin itself, and is effective against mupirocin-resistant strains.[7][8]

2.4. Other Synthetic Analogues:

-

Ester and Hydroxamate Analogues: Modifications to the linkage between the amino acid and the ribose-adenine scaffold have been explored, leading to the development of ester and hydroxamate analogues with varying inhibitory activities.[9][10]

-

Deoxyribosyl Analogues: To probe the importance of the ribose hydroxyl groups for binding and activity, analogues with deoxyribose or dideoxyribose moieties have been synthesized.[11][12]

-

SB-203207 Analogues: A series of synthetic inhibitors based on a bicyclic core structure have been developed and their structure-activity relationships investigated.[13]

Quantitative Data on Inhibitor Potency

The inhibitory activity of various isoleucyl-adenylate analogues has been quantified using different parameters such as the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the minimum inhibitory concentration (MIC) for antibacterial activity.

| Inhibitor Class | Compound | Target Organism/Enzyme | IC50 | Ki | MIC | Reference(s) |

| Non-hydrolyzable Analogues | Ile-NHSO2-AMP | Staphylococcus aureus IleRS | 1 nM | [5] | ||

| Ile-ol-AMP | Staphylococcus aureus IleRS | 50 nM | [5] | |||

| Sulfamate Analogues | Escherichia coli IleRS | 0.4–135 nM | [6] | |||

| Mupirocin | Mupirocin (Pseudomonic acid A) | Staphylococcus aureus IleRS | ~2 nM (initial), 50 pM (stable) | 1–500 mg/ml (S. aureus) | [5][6] | |

| Mupirocin | MRSA IleRS | Kiapp = 12 ± 2 nM | Ki = 240 ± 20 pM | [7] | ||

| Hybrid Antibiotics | Thiomarinol A | MRSA IleRS | Kiapp = 19 ± 4 nM | Ki = 370 ± 70 pM | [7] | |

| Ester and Hydroxamate Analogues | Ester analogue (3) | Escherichia coli IleRS | 183 µM | [10] | ||

| Hydroxamate analogue (4) | Escherichia coli IleRS | 181 µM | [10] |

Experimental Protocols

The evaluation of IleRS inhibitors involves a series of biochemical and microbiological assays.

4.1. Isoleucyl-tRNA Synthetase Activity Assay (Aminoacylation Assay):

This assay measures the overall catalytic activity of IleRS, i.e., the formation of isoleucyl-tRNAIle.

-

Principle: The assay quantifies the incorporation of a radiolabeled amino acid (e.g., [14C]-isoleucine or [3H]-isoleucine) into tRNA.

-

Methodology:

-

A reaction mixture is prepared containing buffer (e.g., TRIS-HCl, pH 7.5), MgCl2, DTT, ATP, purified tRNAIle, and radiolabeled isoleucine.[1]

-

The reaction is initiated by the addition of purified IleRS enzyme.

-

The reaction is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period.

-

The reaction is quenched, typically by the addition of a strong acid like trichloroacetic acid (TCA), which precipitates the tRNA and any charged aminoacyl-tRNA.

-

The precipitate is collected on a filter, washed to remove unincorporated radiolabeled amino acid, and the radioactivity is measured using a scintillation counter.

-

For inhibitor studies, the assay is performed in the presence of varying concentrations of the test compound.

-

4.2. ATP-PPi Exchange Assay:

This assay specifically measures the first step of the aminoacylation reaction, the formation of the aminoacyl-adenylate intermediate.

-

Principle: The formation of Ile-AMP from isoleucine and ATP is reversible. In the presence of radiolabeled pyrophosphate ([32P]PPi), the reverse reaction leads to the incorporation of the radiolabel into ATP. The amount of [32P]ATP formed is proportional to the enzyme activity.

-

Methodology:

-

A reaction mixture is prepared containing buffer, MgCl2, DTT, isoleucine, ATP, and [32P]PPi.

-

The reaction is started by adding the IleRS enzyme.

-

After incubation, the reaction is stopped, and the [32P]ATP is separated from the unreacted [32P]PPi, often by adsorption to charcoal.

-

The radioactivity of the charcoal, representing the [32P]ATP, is then quantified.

-

For tight-binding inhibitors like mupirocin, a pre-incubation of the enzyme with the inhibitor is often necessary to reach equilibrium.[7]

-

4.3. Determination of Minimum Inhibitory Concentration (MIC):

This is a standard microbiological assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A standardized inoculum of the target bacterium is exposed to serial dilutions of the test compound in a liquid growth medium.

-

Methodology:

-

Serial dilutions of the inhibitor are prepared in a multi-well plate containing a suitable bacterial growth medium (e.g., Luria-Bertani broth).

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Visualizations: Pathways and Workflows

5.1. Isoleucyl-tRNA Synthetase Catalytic Cycle

Caption: The two-step catalytic cycle of isoleucyl-tRNA synthetase (IleRS).

5.2. Mechanism of Competitive Inhibition by Ile-AMP Analogues

Caption: Competitive inhibition of IleRS by an isoleucyl-adenylate analogue.

5.3. Workflow for Screening and Characterization of IleRS Inhibitors

Caption: A typical workflow for the discovery and characterization of novel IleRS inhibitors.

References

- 1. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Inhibition of Isoleucyl-tRNA Synthetase as a Potential Treatment for Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for the recognition of isoleucyl-adenylate and an antibiotic, mupirocin, by isoleucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of isoleucyl-tRNA synthetase from Staphylococcus aureus. II. Mechanism of inhibition by reaction intermediate and pseudomonic acid analogues studied using transient and steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. target.re.kr [target.re.kr]

- 7. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ester and hydroxamate analogues of methionyl and isoleucyl adenylates as inhibitors of methionyl-tRNA and isoleucyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. target.re.kr [target.re.kr]

- 11. Deoxyribosyl analogues of methionyl and isoleucyl sulfamate adenylates as inhibitors of methionyl-tRNA and isoleucyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 13. Synthesis and activity of analogues of the isoleucyl tRNA synthetase inhibitor SB-203207 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isoleucyl-tRNA Synthetase Inhibitor: Ile-AMS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Isoleucyl-adenylate-sulfamoyl-adenosine (Ile-AMS), a potent inhibitor of isoleucyl-tRNA synthetase (IleRS).

Core Compound Details

This compound, also known as N-[isoleucinyl]-N'-[adenosyl]-diaminosulfone, is a synthetic analogue of the isoleucyl-adenylate (Ile-AMP) intermediate formed during protein biosynthesis. Its stability compared to the natural intermediate makes it an invaluable tool for studying the mechanism of isoleucyl-tRNA synthetase and for developing novel antimicrobial agents.

Chemical Structure

The chemical structure of this compound is depicted below. It consists of an L-isoleucine residue linked via a sulfamoyl group to the 5'-position of adenosine.

SMILES: O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1CNS(NC(--INVALID-LINK--CC">C@HN)=O)(=O)=O[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆N₈O₆S | MedChemExpress[1] |

| Molecular Weight | 458.49 g/mol | MedChemExpress[1] |

| CAS Number | 213554-08-6 | MedChemExpress[1] |

| Appearance | Likely a solid | Inferred |

| Solubility | Not reported | - |

| Melting Point | Not reported | - |

| pKa | Not reported | - |

Biological Activity and Mechanism of Action

This compound is a potent and specific inhibitor of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in all domains of life responsible for attaching isoleucine to its cognate tRNA during protein synthesis.

Quantitative Inhibition Data

This compound and its close analogs exhibit strong inhibitory activity against IleRS from various organisms.

| Compound Name | Target Organism/Enzyme | Inhibition Metric | Value | Source |

| This compound | Plasmodium falciparum | ABS IC₅₀ | 1.19 nM | MedChemExpress[1] |

| Ile-NHSO₂-AMP | Staphylococcus aureus IleRS | Kᵢ | 1 nM | PubMed[2] |

| Ile-ol-AMP | Staphylococcus aureus IleRS | Kᵢ | 50 nM | PubMed[2] |

Mechanism of Action

This compound acts as a competitive inhibitor of IleRS. It mimics the structure of the high-energy intermediate, isoleucyl-adenylate (Ile-AMP), and binds to the active site of the enzyme.[3] This binding event blocks the subsequent transfer of isoleucine to tRNAIle, thereby halting protein synthesis and leading to cell death. The stability of the sulfamoyl linkage in this compound, compared to the labile acyl-phosphate bond in Ile-AMP, results in a stable enzyme-inhibitor complex.[4]

The diagram below illustrates the inhibition of the IleRS-catalyzed reaction by this compound.

Caption: Inhibition of Isoleucyl-tRNA Synthetase by this compound.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate inhibitors of aminoacyl-tRNA synthetases like this compound.

Synthesis of 5'-O-[N-(Aminoacyl)sulfamoyl]adenosine (General Procedure)

The synthesis of this compound can be achieved by adapting established methods for similar compounds.[5][6] The general workflow involves the coupling of a protected amino acid to 5'-sulfamoyladenosine.

Caption: General synthetic workflow for this compound.

Methodology:

-

Protection of Adenosine: The 2' and 3' hydroxyl groups of adenosine are protected, often as an isopropylidene acetal.

-

Sulfamoylation: The 5'-hydroxyl group is reacted with sulfamoyl chloride to produce 2',3'-O-isopropylidene-5'-O-sulfamoyladenosine.

-

Amino Acid Activation: The carboxylic acid of N-protected (e.g., Boc or Cbz) L-isoleucine is activated, for instance, as an N-hydroxysuccinimide (NHS) ester.

-

Coupling: The activated isoleucine is coupled to the sulfamoyl group of the protected adenosine derivative.

-

Deprotection: All protecting groups are removed, typically under acidic conditions, to yield the final product, this compound. Purification is generally performed using flash chromatography.[5]

ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction: the formation of the aminoacyl-adenylate intermediate. Inhibition of this step by compounds like this compound results in a decreased rate of ATP-PPi exchange.

Principle: The formation of Ile-AMP from isoleucine and ATP is reversible. In the presence of radiolabeled pyrophosphate ([³²P]PPi), the reverse reaction incorporates the radiolabel into ATP. The amount of [³²P]ATP formed is proportional to the enzyme activity.

Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., HEPES-KOH, pH 7.5), MgCl₂, DTT, ATP, the amino acid (isoleucine), and [³²P]PPi.

-

Inhibitor Addition: The assay is run in the presence of varying concentrations of the inhibitor (this compound) and in its absence (control).

-

Enzyme Addition: The reaction is initiated by adding a known concentration of purified IleRS.

-

Incubation: The reaction is incubated at a constant temperature (e.g., 30°C) for a defined period.

-

Quenching and Detection: The reaction is stopped, and the [³²P]ATP is separated from the unreacted [³²P]PPi (e.g., by charcoal binding or chromatography). The radioactivity of the formed [³²P]ATP is quantified using a scintillation counter.

-

Data Analysis: The rate of reaction is calculated and plotted against the inhibitor concentration to determine the IC₅₀ or Kᵢ value.

Caption: Workflow for the ATP-PPi Exchange Assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of isoleucyl-tRNA synthetase from Staphylococcus aureus. II. Mechanism of inhibition by reaction intermediate and pseudomonic acid analogues studied using transient and steady-state kinetics [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for the recognition of isoleucyl-adenylate and an antibiotic, mupirocin, by isoleucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. target.re.kr [target.re.kr]

- 5. 5′-O-[(N-Acyl)sulfamoyl]adenosines as Antitubercular Agents that Inhibit MbtA: An Adenylation Enzyme Required for Siderophore Biosynthesis of the Mycobactins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Central Role of Isoleucyl-tRNA Synthetase (IleRS) in Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-tRNA synthetase (IleRS) is a critical enzyme that plays a fundamental role in the fidelity of protein synthesis. As a member of the aminoacyl-tRNA synthetase (aaRS) family, its primary function is to catalyze the specific attachment of the amino acid isoleucine to its cognate transfer RNA (tRNAIle). This charging reaction is a crucial step in ensuring that the genetic code is accurately translated into functional proteins. The high fidelity of this process is maintained through a sophisticated two-step selection mechanism, including a robust editing function to correct errors. Beyond its canonical role in translation, emerging evidence suggests that IleRS and other aaRSs also participate in cellular signaling pathways, such as the mTORC1 pathway, linking amino acid availability to cell growth and proliferation. This technical guide provides an in-depth overview of the core functions of IleRS, its kinetic properties, detailed experimental protocols for its study, and its emerging role in cellular signaling, with a particular focus on its potential as a therapeutic target.

Core Function and Mechanism

The canonical function of IleRS is to ensure the correct acylation of tRNAIle with isoleucine. This process occurs in two main steps:

-

Amino Acid Activation: Isoleucine is activated by ATP to form an isoleucyl-adenylate (Ile-AMP) intermediate, with the release of pyrophosphate (PPi).

-

Ile + ATP + IleRS ⇌ Ile-AMP-IleRS + PPi

-

-

Aminoacyl Transfer: The activated isoleucine is then transferred from the Ile-AMP complex to the 3'-end of its cognate tRNAIle, releasing AMP.

-

Ile-AMP-IleRS + tRNAIle ⇌ Ile-tRNAIle + AMP + IleRS

-

To maintain the high fidelity of protein synthesis, IleRS employs a "double-sieve" mechanism to discriminate against closely related amino acids, primarily valine, which differs from isoleucine by only a single methyl group.[1][2] This proofreading capability involves two distinct editing steps:

-

Pre-transfer editing: Incorrectly activated non-cognate aminoacyl-adenylates (e.g., Val-AMP) are hydrolyzed before they can be transferred to the tRNA.[1][3] This tRNA-dependent process occurs within the synthetic active site.[3]

-

Post-transfer editing: If a non-cognate amino acid is mistakenly attached to tRNAIle (e.g., Val-tRNAIle), the misacylated tRNA is translocated to a separate editing domain where the incorrect amino acid is hydrolyzed.[1][3]

This dual-layered quality control mechanism ensures an error rate of less than one in 3,000 for IleRS.[4]

Quantitative Data on IleRS Activity

The enzymatic activity of IleRS can be characterized by several kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The specificity constant (kcat/Km) is a measure of the enzyme's overall catalytic efficiency. The dissociation constant (Kd) quantifies the affinity between the enzyme and its substrates, while the inhibition constant (Ki) measures the potency of an inhibitor.

Table 1: Kinetic Parameters for IleRS from Various Organisms

| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Escherichia coli | Isoleucine | 10 | 7.9 | 7.9 x 105 | [5] |

| Escherichia coli | Valine | 1500 | 5.4 | 3.6 x 103 | [5] |

| Escherichia coli | tRNAIle | 0.057 - 1.37 | - | - | [6][7] |

| Saccharomyces cerevisiae (cytosol) | Isoleucine | 25 | 45 | 1.8 x 106 | [8] |

| Streptomyces griseus | Isoleucine | 20 | 11 | 5.5 x 105 | [8] |

| Priestia megaterium (IleRS1) | Isoleucine | ~150 | ~2.0 | ~1.3 x 104 | [9] |

| Priestia megaterium (IleRS2) | Isoleucine | ~150 | ~1.0 | ~6.7 x 103 | [9] |

Table 2: Inhibition Constants (Ki) for Mupirocin against IleRS

| Organism | IleRS Type | Ki (nM) | Reference |

| Staphylococcus aureus (sensitive) | IleRS1 | ~0.033 (I50) | [10] |

| Staphylococcus aureus (moderately resistant) | IleRS1 (mutated) | ~0.13 (I50) | [10] |

| Staphylococcus aureus (highly resistant) | IleRS2 | ~7500 (I50) | [10] |

| Escherichia coli | IleRS1 | 0.8 | [11] |

| Priestia megaterium | IleRS2 | 1000 | [12] |

Experimental Protocols

Aminoacylation Assay (tRNA Charging Assay)

This assay measures the attachment of a radiolabeled amino acid to its cognate tRNA, catalyzed by IleRS.

Materials:

-

Purified IleRS enzyme

-

In vitro transcribed or purified tRNAIle

-

Radiolabeled L-isoleucine (e.g., [14C] or [3H]-isoleucine)

-

ATP solution (100 mM)

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT)

-

Quenching solution (e.g., 10% trichloroacetic acid, TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, ATP (final concentration 2-5 mM), and radiolabeled isoleucine (final concentration to be varied for kinetic analysis).

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known concentration of IleRS enzyme and tRNAIle.

-

At specific time points, take aliquots of the reaction mixture and quench the reaction by spotting the aliquot onto a glass fiber filter pre-soaked in quenching solution (TCA).

-

Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled amino acid.

-

Wash the filters once with ethanol and allow them to dry completely.

-

Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity is proportional to the amount of aminoacyl-tRNA formed. Calculate the initial reaction rates and determine kinetic parameters.[8][13]

ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction, the activation of the amino acid, by monitoring the incorporation of radiolabeled pyrophosphate ([32P]PPi) into ATP.

Materials:

-

Purified IleRS enzyme

-

L-isoleucine

-

ATP solution

-

[32P]Pyrophosphate

-

Reaction buffer (as above)

-

Activated charcoal

-

Quenching solution (e.g., 0.2 M sodium pyrophosphate in 7% perchloric acid)

-

Wash buffer (e.g., 0.05 M sodium pyrophosphate)

Protocol:

-

Prepare a reaction mixture containing reaction buffer, ATP, L-isoleucine, and [32P]PPi.

-

Pre-incubate the mixture at the desired temperature.

-

Initiate the reaction by adding the IleRS enzyme.

-

After a defined time, stop the reaction by adding the quenching solution.

-

Add a suspension of activated charcoal to the reaction mixture to adsorb the ATP.

-

Pellet the charcoal by centrifugation and wash it several times with the wash buffer to remove unincorporated [32P]PPi.

-

Resuspend the charcoal pellet in a scintillation cocktail and measure the radioactivity.

-

The amount of radioactivity corresponds to the amount of [32P]ATP formed.[8][14]

Editing Activity Assay (Pre- and Post-transfer)

Post-transfer Editing Assay: This assay measures the hydrolysis of misacylated tRNA.

Materials:

-

Mischarged tRNA (e.g., Val-[32P]tRNAIle)

-

Purified IleRS enzyme

-

Reaction buffer

-

Quenching solution (TCA)

-

Glass fiber filters and scintillation counter

Protocol:

-

Prepare the mischarged tRNA substrate (e.g., by using an editing-deficient IleRS mutant).[2]

-

Incubate the purified mischarged tRNA with the wild-type IleRS enzyme in the reaction buffer at the desired temperature.

-

At various time points, take aliquots and quench the reaction by spotting on TCA-soaked filters.

-

Wash the filters to remove the hydrolyzed radiolabeled amino acid.

-

Measure the remaining radioactivity on the filters. A decrease in radioactivity over time indicates post-transfer editing activity.[2][15]

Pre-transfer Editing Assay: This assay often measures the tRNA-dependent hydrolysis of the non-cognate aminoacyl-adenylate.

Protocol:

-

This can be indirectly measured by comparing the rate of ATP consumption to the rate of aminoacyl-tRNA formation in the presence of a non-cognate amino acid.

-

Alternatively, the formation of AMP from [α-32P]ATP can be monitored in the presence of the non-cognate amino acid and tRNA. The amount of AMP produced in excess of the misacylated tRNA formed represents pre-transfer editing.[3][5]

Signaling Pathways and Logical Relationships

Beyond its canonical role in protein synthesis, IleRS, like other aaRSs, is implicated in cellular signaling, particularly in the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability. Leucyl-tRNA synthetase (LeuRS) has been identified as a direct sensor of leucine, a potent activator of mTORC1.[6][11] It is proposed that IleRS may play a similar role in sensing isoleucine levels.

The general mechanism involves the aaRS acting as a sensor that, upon binding its cognate amino acid, interacts with components of the mTORC1 signaling cascade, leading to the activation of mTORC1 on the lysosomal surface.

Caption: The canonical two-step catalytic cycle of IleRS.

Caption: The "double-sieve" editing mechanism of IleRS.

Caption: Proposed role of IleRS in mTORC1 signaling.

IleRS as a Drug Target

The essential role of IleRS in bacterial protein synthesis makes it an attractive target for the development of antimicrobial agents.[6] By inhibiting IleRS, protein synthesis is halted, leading to bacterial growth inhibition and death.[6] The structural differences between prokaryotic and eukaryotic IleRS enzymes allow for the design of selective inhibitors with minimal toxicity to human cells.[6]

A prominent example of an IleRS inhibitor is mupirocin , a topical antibiotic highly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][16] Mupirocin competitively inhibits the binding of isoleucine and ATP to the synthetic active site of IleRS.[4]

The emergence of mupirocin resistance, primarily through the acquisition of a second, resistant IleRS gene (ileS-2), highlights the need for the development of novel IleRS inhibitors.[4][16] The product of ileS-2, IleRS2, exhibits significantly lower affinity for mupirocin compared to the native IleRS1.[12]

Conclusion

Isoleucyl-tRNA synthetase is a multifaceted enzyme that is indispensable for the fidelity of protein synthesis. Its sophisticated proofreading mechanisms ensure the accurate incorporation of isoleucine into nascent polypeptide chains. The quantitative understanding of its kinetic parameters and the availability of robust experimental assays are crucial for both fundamental research and the development of novel therapeutics. Furthermore, the emerging non-canonical roles of IleRS in cellular signaling pathways like mTORC1 open up new avenues for understanding the intricate connections between nutrient sensing and the regulation of cell growth. As a validated drug target, IleRS continues to be an area of intense investigation for the discovery of new antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Dynamics of mTORC1 activation in response to amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Partitioning of tRNA-dependent Editing between Pre- and Post-transfer Pathways in Class I Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of mTORC1 by amino acids in mammalian cells: A general picture of recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determinants for tRNA-Dependent Pretransfer Editing in the Synthetic Site of Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of the isoleucyl‐tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of the isoleucyl-tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naturally Occurring Isoleucyl-tRNA Synthetase without tRNA-dependent Pre-transfer Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "A Label-Free Assay for Aminoacylation of tRNA" by Howard Gamper and Ya-Ming Hou [jdc.jefferson.edu]

- 11. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A pair of isoleucyl‐tRNA synthetases in Bacilli fulfills complementary roles to keep fast translation and provide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adenylation enzyme characterization using γ-18O4-ATP pyrophosphate exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Equilibrium and kinetic analysis of human interleukin-13 and IL-13 receptor alpha-2 complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoleucyl-tRNA Synthetase (IleRS): A Comprehensive Technical Guide Across Biological Kingdoms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleucyl-tRNA synthetase (IleRS or IARS) is a ubiquitous and essential enzyme responsible for a critical step in protein biosynthesis: the charging of tRNA molecules with the amino acid isoleucine. This function, known as the canonical function, is fundamental to the fidelity of translation across all domains of life. Beyond this primary role, emerging evidence points to non-canonical functions of aminoacyl-tRNA synthetases (aaRSs), including roles in cellular signaling pathways. This technical guide provides an in-depth exploration of IleRS across the three biological kingdoms—Bacteria, Archaea, and Eukarya. It details the enzyme's core functions, structural variations, and kinetic properties. Furthermore, it presents a comparative analysis of IleRS inhibitors, with a focus on the clinically significant antibiotic mupirocin. Detailed experimental protocols for the study of IleRS and a discussion of its potential role in the mTORC1 signaling pathway are also provided, offering valuable insights for researchers in basic science and drug development.

Introduction to Isoleucyl-tRNA Synthetase

Aminoacyl-tRNA synthetases are a family of enzymes that catalyze the esterification of a specific amino acid to its cognate tRNA molecule. This two-step reaction is crucial for translating the genetic code into proteins. Isoleucyl-tRNA synthetase specifically ensures that isoleucine is incorporated into polypeptides at the correct positions as dictated by the mRNA template.

The fidelity of this process is paramount, as the misincorporation of amino acids can lead to the synthesis of non-functional or toxic proteins. To this end, many aaRSs, including IleRS, have evolved sophisticated proofreading or editing mechanisms to hydrolyze incorrectly charged tRNAs.

Given its essential role in cellular viability, IleRS is an attractive target for the development of antimicrobial agents. The structural differences in IleRS between prokaryotes and eukaryotes have been successfully exploited to create selective inhibitors, such as the antibiotic mupirocin.

Canonical Function: Aminoacylation and Proofreading

The primary role of IleRS is to catalyze the formation of isoleucyl-tRNAIle. This process occurs via a two-step reaction:

-

Amino Acid Activation: Isoleucine is activated with ATP to form an enzyme-bound isoleucyl-adenylate (Ile-AMP) intermediate, with the release of pyrophosphate (PPi).

-

Isoleucine + ATP + IleRS ⇌ IleRS:[Ile-AMP] + PPi

-

-

Aminoacyl Transfer: The activated isoleucyl moiety is transferred from the adenylate to the 3'-hydroxyl group of the terminal adenosine of tRNAIle, releasing AMP.

-

IleRS:[Ile-AMP] + tRNAIle ⇌ Ile-tRNAIle + AMP + IleRS

-

To prevent the misincorporation of structurally similar amino acids, such as valine, IleRS possesses a distinct editing domain. This domain hydrolyzes misacylated Val-tRNAIle, ensuring the high fidelity of protein synthesis.

Comparative Analysis Across Biological Kingdoms

While the core function of IleRS is conserved, there are notable differences in its structure and kinetic properties across Bacteria, Archaea, and Eukarya.

Structural and Phylogenetic Differences

Phylogenetic analyses have revealed distinct lineages of IleRS. Most bacterial IleRSs belong to the IleRS1 type, which is generally susceptible to the antibiotic mupirocin. A second type, IleRS2 , is found in some bacteria and is inherently resistant to mupirocin. The IleRS enzymes found in the cytoplasm of eukaryotes and in archaea often show greater sequence similarity to the bacterial IleRS2 type. These differences in the active site are the basis for the selective inhibition of bacterial IleRS.

Quantitative Data: Kinetic Parameters

The following table summarizes the steady-state kinetic parameters for IleRS from representative organisms of the three biological kingdoms.

| Kingdom | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |

| Bacteria | Escherichia coli | tRNAIle | 0.057 | 0.7 | 12.3 | [1] |

| Staphylococcus aureus | Isoleucine | 50-100 | - | - | [2] | |

| ATP | ~2500 | - | - | [2] | ||

| Priestia megaterium (IleRS1) | Isoleucine | 30 | - | - | [3] | |

| ATP | 395 | - | - | [3] | ||

| Priestia megaterium (IleRS2) | Isoleucine | 66 | - | - | [3] | |

| ATP | 1600 | - | - | [3] | ||

| Archaea | Methanobacterium thermoautotrophicum | Isoleucine | 22 | - | - | [4] |

| ATP | 120 | - | - | [4] | ||

| tRNAIle | 0.8 | - | - | [4] | ||

| Eukarya | Saccharomyces cerevisiae | Isoleucine | 10 | 11.5 | 1.15 | [5] |

| ATP | 1500 | 11.5 | 0.0077 | [5] | ||

| tRNAIle | 0.5 | 11.5 | 23 | [5] |

Note: Kinetic parameters can vary depending on the assay conditions. The data presented here are for comparative purposes.

Inhibitors of Isoleucyl-tRNA Synthetase

The essential nature of IleRS makes it a prime target for antimicrobial drug development.

Mupirocin (Pseudomonic Acid A)

Mupirocin is a clinically important topical antibiotic that selectively inhibits bacterial IleRS.[6] It acts as a competitive inhibitor with respect to isoleucine and mimics the binding of the isoleucyl-adenylate intermediate in the enzyme's active site.[7] The high selectivity of mupirocin for bacterial IleRS over its eukaryotic counterpart is due to key differences in the amino acid residues within the active site.

Resistance to mupirocin can arise from mutations in the chromosomal ileS gene (low-level resistance) or through the acquisition of a plasmid-borne gene encoding a resistant IleRS2 enzyme (high-level resistance).

Quantitative Data: Inhibitor Potency

The following table summarizes the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for mupirocin and other inhibitors against IleRS.

| Organism | Inhibitor | Ki | IC50 | Reference |

| Staphylococcus aureus (susceptible) | Mupirocin | - | 0.7-3.0 ng/mL | [8] |

| Staphylococcus aureus (high-level resistant) | Mupirocin | - | 7,000-10,000 ng/mL | [8] |

| Methanobacterium thermoautotrophicum | Pseudomonic Acid | 10 nM (vs. Ile) | - | [4] |

| 20 nM (vs. ATP) | [4] |

Non-Canonical Functions: Role in mTORC1 Signaling

Beyond their canonical role in protein synthesis, several aminoacyl-tRNA synthetases have been shown to function as intracellular sensors of amino acid availability, playing key roles in regulating cell growth and metabolism. A prime example is the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.

While the direct role of IleRS in mTORC1 signaling is still under investigation, the well-established mechanism of Leucyl-tRNA synthetase (LeuRS) provides a strong model. LeuRS acts as a direct sensor of intracellular leucine levels.[9] In the presence of sufficient leucine, LeuRS undergoes a conformational change that allows it to interact with and activate Rag GTPases, which are key upstream regulators of mTORC1.[9] This activation leads to the translocation of mTORC1 to the lysosomal surface, where it becomes activated and phosphorylates its downstream targets to promote cell growth and inhibit autophagy. Given the structural and functional similarities between LeuRS and IleRS, it is plausible that IleRS may play a similar role in sensing isoleucine levels to modulate mTORC1 activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of IleRS.

Recombinant IleRS Expression and Purification

This protocol is for the expression of His-tagged IleRS in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

-

Transformation: Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the ileS gene with an N- or C-terminal His-tag.

-

Expression:

-

Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Dilute the overnight culture 1:100 into a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C).

-

-

Purification:

-

Equilibrate a Ni-NTA resin column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged IleRS with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Dialysis and Storage:

-

Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 10% glycerol).

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Aliquot and store at -80°C.

-

ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction (amino acid activation) by quantifying the isoleucine-dependent exchange of [³²P]pyrophosphate into ATP.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 100 mM HEPES-KOH pH 7.5)

-

10 mM MgCl₂

-

2 mM ATP

-

2 mM DTT

-

10 µM Isoleucine

-

0.1-1 µM purified IleRS

-

[³²P]PPi (specific activity ~1000 cpm/pmol)

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for E. coli IleRS).

-

Quenching: At various time points, take aliquots of the reaction and quench by adding them to a solution of 1% activated charcoal in 0.1 M sodium pyrophosphate and 5% trichloroacetic acid.

-

Washing:

-

Vortex the quenched samples and incubate on ice for 10 minutes.

-

Filter the mixture through a glass fiber filter to trap the charcoal, which binds the [³²P]ATP formed.

-

Wash the filters multiple times with water to remove unbound [³²P]PPi.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the rate of ATP formation from the increase in radioactivity over time.

-

Aminoacylation Assay (tRNA Charging)

This assay measures the overall aminoacylation reaction by quantifying the attachment of a radiolabeled amino acid to tRNA.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 100 mM HEPES-KOH pH 7.5)

-

30 mM KCl

-

10 mM MgCl₂

-

2 mM ATP

-

1 mM DTT

-

A saturating concentration of total tRNA or in vitro transcribed tRNAIle

-

Purified IleRS

-

[³H]- or [¹⁴C]-Isoleucine (at a specific activity)

-

-

Incubation: Incubate the reaction at the optimal temperature.

-

Quenching and Precipitation:

-

At various time points, take aliquots and spot them onto filter paper discs (e.g., Whatman 3MM).

-

Immediately immerse the filters in ice-cold 10% trichloroacetic acid (TCA) to precipitate the tRNA and attached amino acid.

-

-

Washing:

-

Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled isoleucine.

-

Perform a final wash with ethanol and allow the filters to dry completely.

-

-

Quantification:

-

Place the dry filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the amount of charged tRNA based on the incorporated radioactivity.

-

Conclusion and Future Directions

Isoleucyl-tRNA synthetase remains a subject of intense research due to its fundamental role in protein synthesis and its importance as a drug target. This guide has provided a comprehensive overview of IleRS across the three domains of life, highlighting its conserved functions and kingdom-specific differences. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers.

Future research will likely focus on several key areas:

-

Non-canonical functions: Further elucidation of the role of IleRS in cellular signaling pathways, such as the mTORC1 pathway, will provide deeper insights into the coordination of cell growth and metabolism.

-

Drug Development: The increasing prevalence of mupirocin-resistant bacteria necessitates the discovery and development of novel IleRS inhibitors with different modes of action.

-

Archaeal IleRS: The characterization of IleRS from a wider range of archaea will enhance our understanding of the evolution and diversity of this essential enzyme family.

By continuing to explore the multifaceted nature of Isoleucyl-tRNA synthetase, the scientific community can pave the way for new therapeutic strategies and a more complete understanding of fundamental cellular processes.

References

- 1. Kinetic analysis of the isoleucyl‐tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naturally Occurring Isoleucyl-tRNA Synthetase without tRNA-dependent Pre-transfer Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic analysis of the isoleucyl-tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification of isoleucyl-tRNA synthetase from Methanobacterium thermoautotrophicum by pseudomonic acid affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoleucyl-tRNA synthetase of Methanobacterium thermoautotrophicum Marburg. Cloning of the gene, nucleotide sequence, and localization of a base change conferring resistance to pseudomonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An aminoacyl-tRNA synthetase that specifically activates pyrrolysine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoleucyl-tRNA synthetase from Baker's yeast. Catalytic mechanism, 2',3'-specificity and fidelity in aminoacylation of tRNAIle with isoleucine and valine investigated with initial-rate kinetics using analogs of tRNA, ATP and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unique recognition style of tRNA(Leu) by Haloferax volcanii leucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

Preliminary Efficacy of Ile-AMS: A Review of Non-Existent Studies

A comprehensive search of publicly available scientific literature and clinical trial databases has revealed no preliminary or advanced efficacy studies for a therapeutic agent identified as "Ile-AMS." The term "this compound" in a research context refers to an analogue of isoleucyl-adenylate, a molecule used in fundamental biochemical and structural studies of the enzyme isoleucyl-tRNA synthetase (IleRS). It is utilized as a research tool to understand enzyme mechanisms, not as a therapeutic compound undergoing efficacy trials.

This in-depth guide addresses the apparent non-existence of "this compound" as a therapeutic agent and clarifies its role in scientific research.

Clarification of "this compound" and "AMS"

It is crucial to distinguish between "this compound" as a biochemical tool and the common medical acronym "AMS," which typically stands for Acute Mountain Sickness. Initial investigations suggest a potential confusion, as searches for "AMS" efficacy studies frequently yield results for the drug acetazolamide, a standard treatment for Acute Mountain Sickness. There is no discernible link in the available literature between this compound and the treatment of Acute Mountain Sickness.

The Role of Isoleucyl-tRNA Synthetase and its Inhibitors

While "this compound" itself is not a therapeutic agent, the enzyme it is associated with, isoleucyl-tRNA synthetase (IleRS), is a target for antimicrobial drug development. IleRS is essential for protein synthesis in bacteria and parasites. Inhibiting this enzyme can be a strategy to combat infections.

One study has explored analogues of Ile-AMP (which this compound mimics) as potential treatments for Human African Trypanosomiasis by targeting the parasite's IleRS. This research, however, is in a very early, pre-clinical stage and does not involve a compound referred to as "this compound."

Absence of Data for a Technical Guide

Due to the lack of preliminary efficacy studies for "this compound," it is not possible to provide the requested in-depth technical guide with the following components:

-

Quantitative Data Presentation: No data exists to be summarized in tables.

-

Experimental Protocols: No efficacy-related experimental protocols are available.

-

Signaling Pathways and Workflow Visualizations: Without underlying efficacy studies, there are no signaling pathways or experimental workflows to diagram.

The Role of Ile-AMS in Unlocking the Therapeutic Potential of Isoleucyl-tRNA Synthetase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein biosynthesis, has emerged as a compelling target for the development of novel antimicrobial agents. The natural antibiotic mupirocin, a selective inhibitor of bacterial IleRS, has validated this target for clinical use, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A critical tool in the study and exploitation of this target is isoleucyl-adenylate sulphamoyl analogue (Ile-AMS), a stable analogue of the reaction intermediate isoleucyl-adenylate (Ile-AMP). While not a therapeutic agent itself due to its non-selective inhibition of both prokaryotic and eukaryotic IleRS, this compound has been instrumental in elucidating the structural and mechanistic details of IleRS inhibition. This technical guide provides an in-depth overview of the therapeutic potential of targeting IleRS, the pivotal role of this compound in this endeavor, relevant quantitative data, experimental protocols, and key signaling pathways.

Introduction: Aminoacyl-tRNA Synthetases as Druggable Targets

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the faithful translation of the genetic code. They catalyze the attachment of a specific amino acid to its cognate tRNA molecule in a two-step reaction. This function is critical for protein synthesis, and its inhibition leads to the cessation of cell growth and, in many cases, cell death. The significant structural differences between prokaryotic and eukaryotic aaRSs offer a window for the development of selective inhibitors with therapeutic potential as antimicrobial agents. Several aaRS inhibitors have been discovered, with mupirocin, an inhibitor of isoleucyl-tRNA synthetase (IleRS), being a prominent clinical success.[1][2][3]

Isoleucyl-tRNA Synthetase (IleRS): A Validated Antimicrobial Target

IleRS is responsible for charging isoleucine to its corresponding tRNA (tRNAIle). Inhibition of IleRS blocks the incorporation of isoleucine into proteins, thereby halting protein synthesis.[1][4] The clinical efficacy of mupirocin against Gram-positive bacteria, including MRSA, has validated IleRS as a therapeutic target.[4][5] Furthermore, the essentiality of IleRS has been demonstrated in various pathogens, including parasites like Trypanosoma brucei, the causative agent of human African trypanosomiasis, making it a target for a broader range of infectious diseases.[6][7]

This compound: A Key Research Tool for Understanding IleRS

This compound is a synthetic analogue of the high-energy intermediate, isoleucyl-adenylate (Ile-AMP), formed during the aminoacylation reaction.[8] Unlike the unstable natural intermediate, this compound is stable and acts as a potent inhibitor of IleRS across all three primary kingdoms (eubacteria, archaea, and eukaryotes).[8] This broad-spectrum inhibition makes it unsuitable for direct therapeutic use due to likely host toxicity. However, its ability to mimic the natural intermediate makes it an invaluable tool for:

-

Structural Biology: Co-crystallization of this compound with IleRS has provided high-resolution structures of the enzyme's active site. These structures have been fundamental in understanding the precise molecular interactions required for substrate recognition and catalysis.[8]

-

Mechanistic Studies: By comparing the binding of this compound to that of selective inhibitors like mupirocin, researchers have been able to elucidate the structural basis for their selectivity.[8][9]

-

Drug Design: The structural insights gained from this compound-IleRS complexes provide a rational basis for the design of novel, selective IleRS inhibitors with improved potency and pharmacological properties.

Quantitative Data on IleRS Inhibition

| Inhibitor | Target Organism/Enzyme | Inhibition Constant (Ki) / IC50 | Significance | Reference |

| Mupirocin | Staphylococcus aureus IleRS (susceptible) | IC50: 0.7 - 3.0 ng/ml | Potent inhibition of the wild-type enzyme. | [10] |

| Mupirocin | Staphylococcus aureus IleRS (intermediate resistance) | IC50: 19 - 43 ng/ml | Reduced sensitivity due to mutations in the chromosomal ileS gene. | [10] |

| Mupirocin | Staphylococcus aureus IleRS (high-level resistance) | IC50: 7,000 - 10,000 ng/ml | High-level resistance conferred by a second, plasmid-encoded IleRS (IleRS2). | [10] |

| Thiomarinol A | MRSA IleRS | Picomolar Ki | A hybrid antibiotic that is significantly more potent than mupirocin and effective against mupirocin-resistant strains. | [11] |

Experimental Protocols

The following are generalized protocols for key experiments in the study of IleRS inhibitors.

Protocol for Screening and Characterization of IleRS Inhibitors

This protocol outlines a typical workflow for identifying and characterizing novel inhibitors of IleRS.

Objective: To identify and characterize compounds that inhibit the activity of isoleucyl-tRNA synthetase.

Materials:

-

Purified recombinant IleRS enzyme

-

ATP, L-isoleucine, and cognate tRNAIle

-

Radiolabeled [3H]-isoleucine

-

Test compounds (potential inhibitors)

-

Scintillation fluid and scintillation counter

-

Buffer solutions and reaction plates

Methodology:

-

Enzyme Inhibition Assay (Aminoacylation Assay):

-

Prepare a reaction mixture containing buffer, ATP, MgCl2, and purified IleRS.

-

Add the test compound at various concentrations to the reaction mixture and incubate for a predetermined time.

-

Initiate the aminoacylation reaction by adding L-isoleucine (containing a tracer amount of [3H]-isoleucine) and tRNAIle.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Stop the reaction by precipitating the tRNA and associated radiolabeled amino acid using trichloroacetic acid (TCA).

-

Filter the precipitate and wash to remove unincorporated [3H]-isoleucine.

-

Measure the radioactivity of the precipitate using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

Use a broth microdilution method according to CLSI guidelines.

-

Prepare serial dilutions of the test compound in a suitable growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target bacterium (e.g., S. aureus).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

-

-

Mechanism of Inhibition Studies:

-

Perform kinetic assays by varying the concentrations of substrates (isoleucine, ATP) in the presence of a fixed concentration of the inhibitor.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Protocol for X-ray Crystallography of IleRS-Inhibitor Complexes

Objective: To determine the three-dimensional structure of IleRS in complex with an inhibitor (e.g., this compound or a novel compound) to understand the molecular basis of inhibition.

Methodology:

-

Protein Expression and Purification:

-

Clone the gene for the target IleRS into an expression vector.

-

Overexpress the protein in a suitable host (e.g., E. coli).

-

Purify the recombinant IleRS to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

-

Crystallization:

-

Mix the purified IleRS with a molar excess of the inhibitor.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using sitting-drop or hanging-drop vapor diffusion methods.

-

Optimize the conditions that yield well-diffracting crystals.

-

-

Data Collection and Structure Determination:

-

Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect the diffraction data.

-

Process the diffraction data and determine the crystal structure using molecular replacement or other phasing methods.

-

Build and refine the atomic model of the IleRS-inhibitor complex.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Inhibition of protein synthesis via targeting of Isoleucyl-tRNA Synthetase (IleRS).

Caption: A typical workflow for the discovery and development of novel IleRS inhibitors.

Caption: Logical relationship explaining the selective inhibition of prokaryotic IleRS by mupirocin.

Therapeutic Applications and Future Directions

The primary therapeutic application of targeting IleRS is in the development of novel anti-infective agents. The success of mupirocin has paved the way for the exploration of new IleRS inhibitors with improved properties, such as:

-

Broader Spectrum of Activity: Targeting IleRS in Gram-negative bacteria and parasites.

-

Overcoming Resistance: Developing inhibitors that are effective against mupirocin-resistant strains.[11]

-

Improved Pharmacokinetics: Designing orally bioavailable inhibitors for systemic infections.

The development of hybrid antibiotics, such as thiomarinol A, which combines an IleRS inhibitor with another antimicrobial pharmacophore, represents a promising strategy to combat resistance and enhance potency.[11]

Conclusion